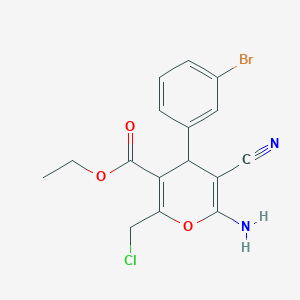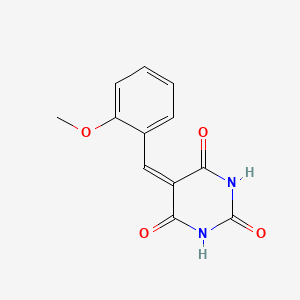![molecular formula C20H21N3S B3838993 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838993.png)
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Vue d'ensemble
Description
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action.
Mécanisme D'action
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action involves its conversion to MPP+ by monoamine oxidase-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to the pathogenesis of Parkinson's disease, making 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione a useful tool for studying the disease.
Biochemical and Physiological Effects:
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's biochemical and physiological effects include selective damage to dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's advantages for lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. However, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's neurotoxicity also poses a limitation, as it can lead to non-specific effects and may not accurately reflect the pathogenesis of Parkinson's disease in humans.
Orientations Futures
For 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione research include the development of more selective neurotoxins that target specific neuronal populations and pathways. Additionally, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action may provide insights into the pathogenesis of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Further research is needed to fully understand the potential applications of 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione in scientific research.
Applications De Recherche Scientifique
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has been extensively studied for its scientific research applications. One of the most notable applications is its use as a neurotoxin to induce Parkinson's disease in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is converted to MPP+ by monoamine oxidase-B in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This model has been used to study the pathogenesis of Parkinson's disease and to test potential therapies.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-13-10-14(2)19(15(3)11-13)21-12-18-16(4)22-23(20(18)24)17-8-6-5-7-9-17/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESYPWHSGLZVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-4-{[(2-oxocyclohexylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3838912.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838916.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)
![1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3838921.png)

![1-(4-chlorophenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838928.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide](/img/structure/B3838934.png)
![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838943.png)



![3-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838970.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B3838999.png)
![2,4-dichloro-6-{[(2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}phenyl)imino]methyl}phenol](/img/structure/B3839007.png)